2,4-Dibromo-5-ethoxy benzaldehyde
Description
2,4-Dibromo-5-ethoxy benzaldehyde (CAS: 1823404-49-4) is a halogenated aromatic aldehyde with the molecular formula C₉H₇Br₂O₂ and a molecular weight of 307.98 g/mol . The compound features a benzaldehyde backbone substituted with two bromine atoms at the 2- and 4-positions and an ethoxy group at the 5-position.
Properties
IUPAC Name |
2,4-dibromo-5-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVJMCCJITIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-ethoxy benzaldehyde typically involves the bromination of 5-ethoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2nd and 4th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-ethoxy benzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzaldehyde moiety.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.
Oxidation Products: 2,4-Dibromo-5-ethoxy benzoic acid.
Reduction Products: 2,4-Dibromo-5-ethoxy benzyl alcohol.
Scientific Research Applications
2,4-Dibromo-5-ethoxy benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-ethoxy benzaldehyde involves its interaction with various molecular targets. The electrophilic nature of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The presence of bromine (electron-withdrawing) and ethoxy (electron-donating) groups creates a polarized aromatic system. Comparisons with related benzaldehydes reveal key trends:
Key Findings :
Key Findings :
- Natural benzaldehydes (e.g., Eurotirubrin A ) often exhibit stronger bioactivity due to complex substituents like prenyl groups .
- Synthetic halogenated derivatives like This compound may require functionalization (e.g., acetal formation) to enhance pharmacological relevance, as seen in iodine analogs .
Key Findings :
Chromatographic Behavior
Retention properties on reversed-phase columns:
Key Findings :
- Bromine and ethoxy substituents in This compound likely increase retention time compared to simpler benzaldehydes, aligning with trends in molecular polarity and size .
Biological Activity
Overview
2,4-Dibromo-5-ethoxy benzaldehyde is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by two bromine atoms and an ethoxy group attached to a benzaldehyde moiety, suggests a unique interaction profile with biological systems. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
- Chemical Formula : CHBrO
- CAS Number : 1823404-49-4
- Molecular Weight : 303.98 g/mol
- Melting Point : Not extensively documented in available literature.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related dibromo derivatives have shown effectiveness against various bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
The specific mechanisms of action often involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been tested in vitro against various cancer cell lines, showing potential cytotoxic effects.
| Cell Line | IC (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 15.5 | Significant reduction in viability | |
| HepG-2 (Liver) | 20.0 | Moderate reduction in viability |
The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation through various signaling pathways.
3. Antioxidant Activity
Antioxidant properties of this compound have also been investigated. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
The compound's structure may facilitate electron donation, thereby neutralizing free radicals effectively.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various dibromo-substituted benzaldehydes demonstrated that modifications in the halogen and alkyl substituents significantly influenced antimicrobial potency. The findings suggested that the presence of bromine enhances membrane permeability in bacterial cells, leading to increased susceptibility to the compound. -
Cytotoxicity Assessment :
In vitro assays using the MTT method revealed that this compound exhibited significant cytotoxic effects on cancer cells compared to normal cells. This selectivity is crucial for developing potential therapeutic agents with reduced side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
